

# Molecular weight and formula of Pentoxifylline-d6 (C<sub>13</sub>H<sub>12</sub>D<sub>6</sub>N<sub>4</sub>O<sub>3</sub>)

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## Compound of Interest

Compound Name: Pentoxifylline-d6

Cat. No.: B563036

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## Technical Guide: Pentoxifylline-d6 (C<sub>13</sub>H<sub>12</sub>D<sub>6</sub>N<sub>4</sub>O<sub>3</sub>)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Pentoxifylline-d6**, a deuterated analog of Pentoxifylline. This document is intended to serve as a foundational resource for researchers utilizing this compound in preclinical and clinical development, particularly in pharmacokinetic and metabolic studies.

## Core Physicochemical Properties

**Pentoxifylline-d6** is a stable, isotopically labeled form of Pentoxifylline, a methylxanthine derivative used to improve blood flow. The incorporation of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Property	Value	Source
Chemical Formula	C <sub>13</sub> H <sub>12</sub> D <sub>6</sub> N <sub>4</sub> O <sub>3</sub>	[1][2][3][4][5]
Molecular Weight	284.34 g/mol	[2][4][6][7]
CAS Number	1185878-98-1	[1][2][4][7]
Appearance	Off-White Solid	[4]
Synonyms	3,7-Dihydro-3,7-(dimethyl-d6)-1-(5-oxohexyl)-1H-purine-2,6-dione, 1-(5-Oxohexyl)-3,7-(dimethyl-d6)xanthine-d6, Oxpentifylline-d6	[1][2][4]

## Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

The primary application of **Pentoxifylline-d6** is as an internal standard for the quantification of Pentoxifylline in biological matrices. The following is a generalized protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of Pentoxifylline in a plasma sample.

Materials:

- **Pentoxifylline-d6** (internal standard)
- Pentoxifylline (analytical standard)
- Human plasma (or other biological matrix)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)

- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

Procedure:

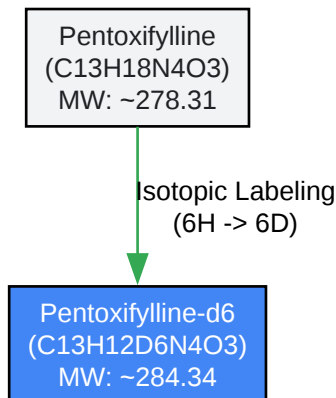
- Preparation of Standard Solutions:
  - Prepare a stock solution of **Pentoxifylline-d6** in methanol at a concentration of 1 mg/mL.
  - Prepare a working internal standard solution by diluting the stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
  - Prepare a series of calibration standards of Pentoxifylline in blank plasma, ranging from 1 to 1000 ng/mL.
- Sample Preparation:
  - Thaw plasma samples to room temperature.
  - To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 100 ng/mL **Pentoxifylline-d6** internal standard working solution.
  - Vortex each sample for 10 seconds.
  - Add 400 µL of acetonitrile to precipitate proteins.
  - Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
  - Liquid Chromatography:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Multiple Reaction Monitoring (MRM) transitions:
    - Pentoxifylline: Q1 -> Q3 (e.g., m/z 279.1 -> 181.1)
    - **Pentoxifylline-d6**: Q1 -> Q3 (e.g., m/z 285.1 -> 187.1)
  - Optimize collision energy and other MS parameters for maximum signal intensity.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio of Pentoxifylline to **Pentoxifylline-d6** against the nominal concentration of the calibration standards.
  - Determine the concentration of Pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Relationship between Pentoxifylline and Pentoxifylline-d6

The following diagram illustrates the structural relationship between Pentoxifylline and its deuterated analog, **Pentoxifylline-d6**.

## Structural Relationship: Pentoxifylline and its Deuterated Analog

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Caption: Isotopic labeling of Pentoxifylline to yield **Pentoxifylline-d6**.

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